1-Chloro-2,5-difluoro-3-iodobenzene

Descripción

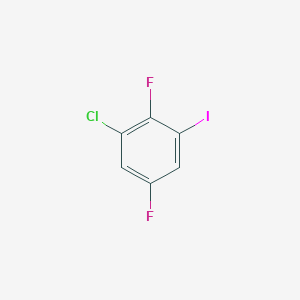

1-Chloro-2,5-difluoro-3-iodobenzene (C₆H₂ClF₂I) is a halogenated aromatic compound featuring chlorine, fluorine, and iodine substituents at positions 1, 2/5, and 3, respectively. Its molecular weight is 274.43 g/mol, with a calculated XLogP3 of 3.4, indicating moderate lipophilicity . This compound’s reactivity and applications are influenced by the electron-withdrawing effects of halogens, which direct electrophilic substitution reactions and enhance stability in synthetic pathways.

Propiedades

Fórmula molecular |

C6H2ClF2I |

|---|---|

Peso molecular |

274.43 g/mol |

Nombre IUPAC |

1-chloro-2,5-difluoro-3-iodobenzene |

InChI |

InChI=1S/C6H2ClF2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H |

Clave InChI |

UTTGTMBMOPDVKF-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1Cl)F)I)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Cloro-2,5-difluoro-3-yodobenceno se puede sintetizar mediante un proceso de varios pasos que implica reacciones de halogenación. Un método común implica la yodación de 1-cloro-2,5-difluorobenceno utilizando yodo y un agente oxidante adecuado. La reacción se lleva a cabo generalmente en condiciones controladas para asegurar la introducción selectiva del átomo de yodo en la posición deseada del anillo de benceno.

Métodos de producción industrial: La producción industrial de 1-cloro-2,5-difluoro-3-yodobenceno puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Cloro-2,5-difluoro-3-yodobenceno experimenta varios tipos de reacciones químicas, incluyendo:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica aromática, donde el átomo de yodo puede ser reemplazado por otros nucleófilos.

Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación para formar los derivados de yodo correspondientes o reducción para eliminar los sustituyentes de halógeno.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Los reactivos comunes incluyen hidróxido de sodio o hidróxido de potasio en disolventes polares.

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.

Principales productos formados:

Productos de sustitución: Dependiendo del nucleófilo utilizado, se pueden formar varios derivados de benceno sustituidos.

Productos de oxidación: Derivados de yodo con estados de oxidación más altos.

Productos de reducción: Derivados de benceno deshalogenados.

Aplicaciones Científicas De Investigación

1-Cloro-2,5-difluoro-3-yodobenceno tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Posible uso en el desarrollo de compuestos radiactivos para estudios de imagen.

Medicina: Investigado por su potencial en el desarrollo de fármacos, particularmente en la síntesis de compuestos farmacéuticos.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 1-cloro-2,5-difluoro-3-yodobenceno implica su interacción con varios objetivos moleculares. La presencia de múltiples átomos de halógeno puede influir en su reactividad y afinidad de unión a diferentes sustratos. El compuesto puede participar en reacciones de sustitución electrofílica aromática, donde los efectos de atracción de electrones de los halógenos juegan un papel crucial en la dirección de las vías de reacción.

Compuestos similares:

- 1-Cloro-2,4-difluoro-3-yodobenceno

- 1-Cloro-2-yodobenceno

- 1,3-Difluoro-2-yodobenceno

Comparación: 1-Cloro-2,5-difluoro-3-yodobenceno es único debido a las posiciones específicas de los sustituyentes de halógeno en el anillo de benceno. Esta disposición puede conducir a diferentes reactividades químicas y propiedades físicas en comparación con sus análogos. Por ejemplo, la presencia de átomos de flúor en las posiciones 2 y 5 puede aumentar la estabilidad del compuesto e influir en sus propiedades electrónicas, lo que lo hace distinto de otros compuestos similares.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 1-Chloro-2,5-difluoro-3-iodobenzene with key analogs:

Key Observations :

- Halogen Positioning : The substitution pattern significantly impacts reactivity. For example, iodine at position 3 in the target compound may favor nucleophilic aromatic substitution (SNAr) at electron-deficient positions, while iodine at position 2 (as in 1-Chloro-3,5-difluoro-2-iodobenzene) alters steric and electronic environments .

- Electron-Withdrawing Effects: Fluorine’s strong inductive effect deactivates the ring, directing electrophiles to meta/para positions.

Actividad Biológica

1-Chloro-2,5-difluoro-3-iodobenzene is an aromatic halogenated compound with potential biological activities. Its unique structure, characterized by chlorine, iodine, and difluoromethyl groups, makes it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula : C7H3ClF2I

- Molecular Weight : 265.46 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF2I |

| Molecular Weight | 265.46 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that halogenated compounds can act as enzyme inhibitors or modulators of receptor activity. The presence of multiple halogen atoms enhances the compound's lipophilicity and potential for binding to biomolecules.

Therapeutic Applications

This compound has been investigated for its potential use in:

- Antimicrobial Agents : Studies show that halogenated benzene derivatives exhibit antimicrobial properties against various pathogens. The difluoromethyl and iodo groups may enhance these effects by disrupting microbial cell membranes or inhibiting essential enzymes.

- Anticancer Activity : Research has indicated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways. The halogen substituents may play a role in altering cellular interactions and promoting cell death.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated benzene derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was found to be lower than that of many commonly used antibiotics, suggesting its potential as a lead compound for drug development .

Investigation into Anticancer Properties

Another study explored the anticancer properties of halogenated compounds similar to this compound. Results indicated that these compounds could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the role of halogen substituents in enhancing the binding affinity to target proteins involved in cancer progression .

Research Findings

Recent research has focused on the synthesis and biological evaluation of various halogenated compounds. Key findings include:

- Halogen Bonding : The presence of halogens in the structure enhances molecular interactions through halogen bonding, which can improve binding affinity to biological targets .

- Metabolic Stability : Studies have shown that compounds with CF2X moieties (where X = Cl, Br, I) exhibit improved metabolic stability compared to their non-fluorinated counterparts. This stability is crucial for developing effective therapeutic agents .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-Chloro-2,5-difluoro-3-iodobenzene with high purity and yield?

- Methodological Answer : Synthesis should prioritize halogenation sequence and solvent selection. For example, halogen-bonded co-crystals of polyhalogenated benzenes are often prepared using methylene chloride as a solvent due to its ability to dissolve aromatic halides and pyridine derivatives . Post-synthesis, purification via column chromatography and analytical validation (e.g., NMR, HPLC) are essential. Ensure stoichiometric control during iodination to avoid over-substitution.

Q. How can X-ray crystallography elucidate the structural configuration of this compound derivatives?

- Methodological Answer : Co-crystallization with pyridine-type ligands (e.g., 2,3-bis(pyridin-2-yl)pyrazine) enhances crystal lattice stability via halogen bonding. Diffraction data collection at low temperatures (100 K) improves resolution. Refinement software like SHELXL can model anisotropic displacement parameters for heavy atoms (e.g., iodine) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in antimicrobial activity data between Gram-positive and Gram-negative bacteria for halogenated benzenes?

- Methodological Answer :

- Step 1 : Conduct minimum inhibitory concentration (MIC) assays under standardized conditions (e.g., CLSI guidelines) to minimize variability.

- Step 2 : Assess bacterial membrane permeability using fluorescent dyes (e.g., propidium iodide) to evaluate if outer membrane barriers in Gram-negative bacteria limit compound uptake .

- Step 3 : Compare binding affinity to target enzymes (e.g., DNA gyrase) via surface plasmon resonance (SPR) to confirm whether inactivity in Gram-negative strains stems from poor target engagement .

Q. How can molecular docking simulations optimize predictions of bacterial DNA gyrase binding for this compound derivatives?

- Methodological Answer :

- Software Setup : Use AutoDock Vina or Schrödinger’s Glide with flexible ligand sampling and rigid receptor models (PDB: 1KZN for DNA gyrase).

- Parameter Optimization : Adjust van der Waals scaling factors for halogens (Cl, F, I) to account for anisotropic electron distributions. Validate docking poses with molecular dynamics (MD) simulations to assess binding stability .

- Experimental Correlation : Cross-validate docking scores with experimental MIC values to refine scoring functions.

Q. What methodological approaches enhance halogen bonding studies in co-crystallization experiments with polyhalogenated benzenes?

- Methodological Answer :

- Ligand Design : Select co-formers with complementary halogen-bond acceptors (e.g., pyridines). Equimolar ratios in methylene chloride promote 1:1 co-crystal formation .

- Crystallization Techniques : Employ slow evaporation or diffusion methods to optimize crystal growth. Monitor halogen-bond distances (e.g., I···N interactions typically <3.5 Å) via crystallographic data.

Methodological Best Practices

- Data Triangulation : Combine computational (docking), spectroscopic (NMR), and biological (MIC) data to validate hypotheses .

- Error Analysis : Use inferential statistics (e.g., ANOVA) to distinguish experimental noise from significant trends, especially in antimicrobial assays .

- Reproducibility : Document solvent purity, temperature, and humidity controls in crystallization experiments to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.